Cerium(III) bromide hydrate (99.9%-Ce) (REO)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

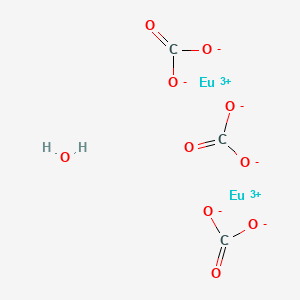

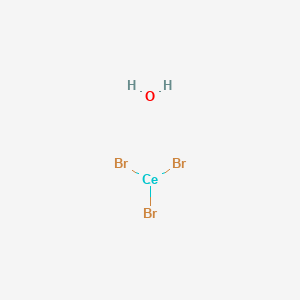

Cerium(III) bromide hydrate is a compound with the linear formula CeBr3 · xH2O . It is used as an additive for chemical reagents . Undoped single crystals of CeBr3 have shown promise as a γ-ray scintillation detector in nuclear non-proliferation testing, medical imaging, environmental remediation, and oil exploration .

Molecular Structure Analysis

The molecular structure of Cerium(III) bromide hydrate is represented by the formula CeBr3 · xH2O . The molecular weight of the anhydrous basis is 379.83 .Physical And Chemical Properties Analysis

Cerium(III) bromide hydrate is a white crystalline solid . It has a melting point of 732 °C . The molecular weight of the anhydrous basis is 379.83 .Scientific Research Applications

Security Applications

Cerium(III) bromide hydrate is used in security applications . It is used in the development of detectors that are used in security systems .

Medical Imaging

This compound is also used in medical imaging . It is used in the development of scintillation detectors which are used in medical imaging .

Geophysics Detectors

Cerium(III) bromide hydrate is used in the development of geophysics detectors . These detectors are used in various geophysical applications.

Nuclear Non-Proliferation Testing

This compound is used in γ-ray scintillation detectors which are used in nuclear non-proliferation testing . These detectors are used to detect and monitor nuclear activities.

Environmental Remediation

Cerium(III) bromide hydrate is used in environmental remediation . It is used in the development of detectors that are used in environmental remediation efforts.

Oil Exploration

This compound is used in oil exploration . It is used in the development of detectors that are used in oil exploration activities.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Cerium(III) bromide hydrate, also known as Cerium(III) bromide hydrate (99.9%-Ce) (REO), is primarily used in the field of scintillation counters . These devices measure ionizing radiation and are crucial in various applications, including medical imaging, geophysics detectors, nuclear non-proliferation testing, environmental remediation, and oil exploration .

Mode of Action

It’s known that the compound can absorb energy from ionizing radiation and re-emit it as light, which can then be detected and measured .

Biochemical Pathways

Its primary function is related to its physical properties, particularly its ability to emit light when exposed to ionizing radiation .

Pharmacokinetics

It is primarily used in external devices for detecting and measuring ionizing radiation .

Result of Action

The result of Cerium(III) bromide hydrate’s action is the emission of light when it absorbs energy from ionizing radiation. This light can be measured, providing valuable data in various fields, including medical imaging, geophysics, nuclear non-proliferation testing, environmental remediation, and oil exploration .

Action Environment

The efficacy and stability of Cerium(III) bromide hydrate can be influenced by environmental factors. For instance, it is a hygroscopic compound, meaning it absorbs water from the environment . This property can affect its stability and performance. Furthermore, the compound’s effectiveness as a scintillator can be influenced by factors such as temperature and the presence of other materials .

properties

IUPAC Name |

tribromocerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMKRONXQRRJFT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ce](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(III) bromide hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.